molecular formula C8H8O2S B11938975 9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide CAS No. 37835-59-9

9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide

Cat. No.: B11938975
CAS No.: 37835-59-9
M. Wt: 168.21 g/mol
InChI Key: OVZVXDPTHHIKNE-UHFFFAOYSA-N
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Description

9-Thiabicyclo[421]nona-2,4,7-triene 9,9-dioxide is a sulfur-containing bicyclic compound with the molecular formula C8H8O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide typically involves the oxidation of 9-Thiabicyclo[4.2.1]nona-2,4,7-triene. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative.

Industrial Production Methods

. Industrial production would likely involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the parent thiabicyclo compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Parent thiabicyclo compound.

    Substitution: Functionalized derivatives depending on the substituents used.

Scientific Research Applications

9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide involves its interaction with various molecular targets. The compound’s sulfur dioxide moiety can participate in redox reactions, influencing cellular pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Thiabicyclo[421]nona-2,4,7-triene 9,9-dioxide is unique due to its specific bicyclic structure and the presence of the sulfur dioxide moiety

Properties

CAS No.

37835-59-9

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

9λ6-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide

InChI

InChI=1S/C8H8O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h1-8H

InChI Key

OVZVXDPTHHIKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(S2(=O)=O)C=C1

Origin of Product

United States

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